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Compound of Interest

Compound Name: 7-Desfluoro 5-Fluoro lloperidone

Cat. No.: B1154637

Executive Summary

lloperidone (1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-
methoxyphenyl]lethanone) is a second-generation atypical antipsychotic.[1] Its pharmacological
efficacy relies heavily on the specific electronic and steric properties imparted by the fluorine
atom at the 6-position of the benzisoxazole ring.

The detection of fluorinated impurities—specifically Desfluoro lloperidone (loss of fluorine) and
Regioisomeric Impurities (fluorine at the 4, 5, or 7 positions)—presents a unique analytical
challenge. Standard HPLC-UV methods often lack the specificity to distinguish between
positional isomers of fluorinated rings.

This Application Note details a multi-modal analytical protocol combining High-Resolution LC-
MS/MS for mass-differentiated impurities (Desfluoro) and

F NMR Spectroscopy for regio-specific confirmation. This approach ensures the structural
integrity of the APl and compliance with ICH Q3A/Q3B guidelines.

Impurity Origins & Structural Logic

The synthesis of lloperidone typically involves the nucleophilic substitution of 6-fluoro-3-(4-
piperidinyl)-1,2-benzisoxazole with a chloro-alkoxy acetophenone derivative. Impurities arise
from two main vectors:[2]
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 Starting Material Contamination: Isomeric impurities in the fluorinated starting material (e.g.,
5-fluoro-1,2-benzisoxazole) carry through to the final API.

o Defluorination: Reductive conditions during synthesis or stress degradation can lead to
Desfluoro lloperidone.

Visualization: Impurity Genesis Pathway
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Figure 1: Synthetic pathway highlighting the origin of regioisomeric and desfluoro impurities.

Analytical Protocols

Method A: High-Resolution LC-MS/MS (The "Desfluoro™
Screen)

Purpose: To detect and quantify Desfluoro lloperidone and other mass-differentiated
degradants. The loss of a fluorine atom (19 Da) and replacement with hydrogen (1 Da) results
in a mass shift of -18 Da.

Instrument: Q-Exactive Orbitrap or Equivalent Q-TOF lonization: ESI Positive Mode

Experimental Parameters
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Parameter Setting

Waters XBridge C18 (150 mm x 4.6 mm, 3.5
Hm)

Column

i 0.1% Formic Acid in Water (10 mM Ammonium
Mobile Phase A )
Formate optional)

Mobile Phase B Acetonitrile

Flow Rate 0.8 mL/min

0-2 min: 10% B; 2-15 min: 10% - 90% B; 15-20

Gradient mir: 90% B
Column Temp 40°C

Injection Vol 5puL

MS Scan Range m/z 100 — 1000

Detection Logic (Self-Validating Step)

o Target Mass (lloperidone):
o Target Mass (Desfluoro):

» Validation: The presence of the 409.1758 peak at a distinct retention time (typically elutes
earlier due to lower lipophilicity) confirms defluorination.

Method B: F NMR Spectroscopy (The "lIsomer" Screen)

Purpose: To distinguish the correct 6-fluoro regioisomer from potential 4-fluoro or 5-fluoro
impurities. Mass spectrometry cannot easily distinguish these isomers as they have identical
molecular weights.

F NMR provides a distinct chemical shift “fingerprint” for each position.

Instrument: 400 MHz (or higher) NMR Spectrometer with Fluorine Probe

Protocol
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e Sample Prep: Dissolve 20 mg of lloperidone API in 0.6 mL of DMSO-

¢ Internal Standard: Add 0.1%

-trifluorotoluene (TFT) as a chemical shift reference (
-63.72 ppm).

e Acquisition Parameters:

[¢]

Pulse Sequence:zgfl19 (proton-decoupled fluorine)

[e]

Spectral Width: 200 ppm

o

Scans: 64 - 128 (for high sensitivity of trace impurities)

[¢]

Relaxation Delay: 2.0 s

Interpretation

« lloperidone (6-Fluoro): Signal expected at

-110 to -115 ppm (approximate, matrix dependent).

¢ Regioisomers:

o 5-Fluoro isomer: Shifts upfield/downfield significantly due to change in electronic
environment relative to the nitrogen/oxygen heterocycle.

o Desfluoro:Silent in

F NMR (Positive control for absence).

Method C: Validated HPLC-UV (Routine QC)

Purpose: Routine batch release and quantification of total impurities.

Reference Standard: USP lloperidone RS
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Parameter Condition
Column Inertsil ODS-3V (250 x 4.6 mm, 5 yum)
20 mM Potassium Phosphate (pH 3.0 with
Buffer ) )
Orthophosphoric acid)
Mobile Phase Buffer : Acetonitrile (60:40 v/v)
Detection UvV @ 275 nm
Run Time 30 minutes

System Suitability Criteria:

e Tailing Factor: NMT 1.5 for lloperidone peak.

e Resolution: > 2.0 between lloperidone and nearest impurity.
o RSD: NMT 2.0% for 5 replicate injections.

System Suitability & Validation Strategy

To ensure Trustworthiness and Scientific Integrity, the following validation matrix must be
applied:

o Specificity: Inject pure Desfluoro impurity (if available) or a forced degradation sample (acid
hydrolysis). Confirm separation from the parent peak in Method C.

e LOD/LOQ Determination:
o For LC-MS: Determine S/N > 3 for the m/z 409.1758 ion.

o For NMR: Spike API with 0.1% of a fluorinated standard to confirm detection capability of
trace isomers.

 Linearity: Construct a 5-point calibration curve (0.05% to 1.0% limits) for the HPLC method.

Workflow: Analytical Decision Tree
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Figure 2: Decision tree for investigating impurity excursions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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